molecular formula C7H9NO3 B13165364 1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile

1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile

Cat. No.: B13165364
M. Wt: 155.15 g/mol
InChI Key: KNOUBXXNGGUMDH-UHFFFAOYSA-N
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Description

1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . This compound is characterized by its unique spirocyclic structure, which includes three oxygen atoms and a nitrile group. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrile-containing reagent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form interactions with enzymes and receptors, influencing various biochemical processes. The spirocyclic structure may also contribute to its unique reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile is unique due to its specific combination of a spirocyclic structure with a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

1,5,8-trioxaspiro[2.6]nonane-2-carbonitrile

InChI

InChI=1S/C7H9NO3/c8-3-6-7(11-6)4-9-1-2-10-5-7/h6H,1-2,4-5H2

InChI Key

KNOUBXXNGGUMDH-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(CO1)C(O2)C#N

Origin of Product

United States

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